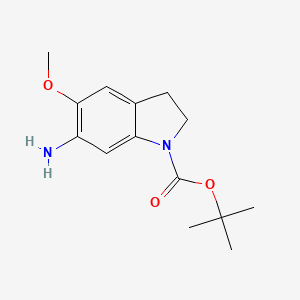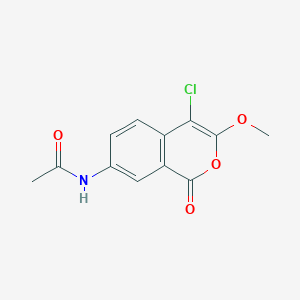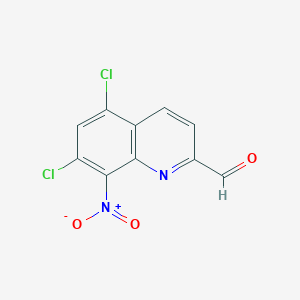![molecular formula C15H15ClN2O B11850293 3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356109-75-5](/img/structure/B11850293.png)
3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-6-(4-メトキシベンジル)-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジンは、ピロロ[3,4-b]ピリジンコア構造を特徴とする複素環式化合物です。
準備方法
合成経路と反応条件
3-クロロ-6-(4-メトキシベンジル)-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジンの合成は、通常、多段階の有機反応を含みます。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化するものです。例えば、反応は置換ピリジン誘導体から始まり、ハロゲン化、求核置換、環化を含む一連の変換を経て、目的のピロロ[3,4-b]ピリジン環系が形成される場合があります。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則を採用して、持続可能な生産を確実にすることが含まれる場合があります。
化学反応の分析
反応の種類
3-クロロ-6-(4-メトキシベンジル)-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、追加の官能基を導入するか、既存の官能基を変更することができます。
還元: 還元反応は、化合物の酸化状態を変えるために使用することができ、潜在的に異なる誘導体につながります。
置換: 求核置換反応は一般的であり、塩素原子は他の求核剤によって置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンまたはチオールなどの求核剤が含まれます。反応条件は、目的の変換によって異なりますが、通常は、目的の結果を得るために、制御された温度、溶媒、触媒を伴います。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はケトンまたはアルデヒド誘導体をもたらす可能性があり、置換は塩素原子の代わりに新しい官能基を導入する可能性があります。
科学研究への応用
3-クロロ-6-(4-メトキシベンジル)-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジンは、いくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、特に複素環式化合物を含む生物学的経路と相互作用の研究に使用できます。
産業: 導電率や蛍光などの特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving heterocyclic compounds.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
3-クロロ-6-(4-メトキシベンジル)-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジンの作用機序は、生物系内の分子標的と経路との相互作用を含みます。これには、特定の酵素や受容体への結合、それらの活性の変化、それによって細胞プロセスへの影響が含まれる可能性があります。正確なメカニズムは、化合物が使用される特定の用途とコンテキストによって異なります。
類似の化合物との比較
類似の化合物
2-クロロ-4,6-ビス{(E)-3-メトキシ-4-[(4-メトキシベンジル)オキシ]スチリル}ピリミジン:
6-クロロ-3-ヨード-1-(4-メトキシベンジル)-1H-ピラゾロ[3,4-b]ピリジン: 比較可能な特性と用途を持つ別の複素環式化合物。
独自性
3-クロロ-6-(4-メトキシベンジル)-6,7-ジヒドロ-5H-ピロロ[3,4-b]ピリジンは、その特定の置換パターンと、クロロ基とメトキシベンジル基の両方の存在により、独特です。この特徴の組み合わせは、さまざまな用途に貴重な、明確な化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine:
6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with comparable properties and uses.
Uniqueness
3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and methoxybenzyl groups. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1356109-75-5 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC名 |
3-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H15ClN2O/c1-19-14-4-2-11(3-5-14)8-18-9-12-6-13(16)7-17-15(12)10-18/h2-7H,8-10H2,1H3 |
InChIキー |
NQTQCPSPUSIKHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)



![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)


![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)


amino}acetic acid](/img/structure/B11850264.png)

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
